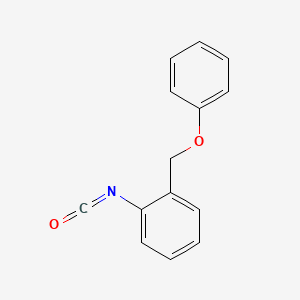

1-Isocyanato-2-(phenoxymethyl)benzene

描述

1-Isocyanato-2-(phenoxymethyl)benzene is an organic compound with the molecular formula C14H11NO2 It is a derivative of benzene, featuring an isocyanate group (-NCO) and a phenoxymethyl group (-OCH2C6H5) attached to the benzene ring

准备方法

Synthetic Routes and Reaction Conditions

1-Isocyanato-2-(phenoxymethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 2-(phenoxymethyl)aniline with phosgene (COCl2) under controlled conditions. The reaction typically proceeds as follows:

C6H5OCH2C6H4NH2+COCl2→C6H5OCH2C6H4NCO+2HCl

In this reaction, phosgene acts as a reagent to convert the amine group (-NH2) into an isocyanate group (-NCO). The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at a low level to prevent decomposition of the reactants.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Safety measures are crucial due to the hazardous nature of phosgene.

化学反应分析

Types of Reactions

1-Isocyanato-2-(phenoxymethyl)benzene undergoes various chemical reactions, including:

Nucleophilic Addition: The isocyanate group (-NCO) is highly reactive towards nucleophiles, leading to the formation of ureas, carbamates, and other derivatives.

Substitution Reactions: The phenoxymethyl group (-OCH2C6H5) can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the benzene ring.

Common Reagents and Conditions

Nucleophilic Addition: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out at room temperature or slightly elevated temperatures.

Substitution Reactions: Electrophiles such as halogens, nitro groups, and sulfonic acids can be introduced to the benzene ring under acidic or basic conditions.

Major Products Formed

Ureas and Carbamates: Formed through nucleophilic addition of amines and alcohols, respectively.

Substituted Benzene Derivatives: Formed through electrophilic aromatic substitution reactions.

科学研究应用

Polymer Chemistry

Synthesis of Polyurethanes:

1-Isocyanato-2-(phenoxymethyl)benzene serves as a precursor in the synthesis of polyurethanes. The isocyanate group can react with polyols to form urethane linkages, which are critical in producing flexible and durable materials used in coatings, adhesives, and elastomers. The phenoxymethyl moiety enhances the solubility and reactivity of the compound, allowing for improved performance in polyurethane formulations.

Crosslinking Agents:

This compound can act as a crosslinking agent in the development of polyurethane and polyurea networks. Crosslinking improves the mechanical properties and thermal stability of the resulting polymers, making them suitable for applications in automotive parts, construction materials, and consumer goods.

Medicinal Chemistry

Building Block for Drug Development:

The structure of this compound allows it to function as a building block for more complex molecules in medicinal chemistry. Its isocyanate group can react with various nucleophiles, facilitating the synthesis of urea-based pharmaceuticals. This capability makes it a candidate for developing new therapeutic agents targeting specific biological pathways.

Potential Anticancer Applications:

Research has indicated that compounds containing isocyanate functionalities may exhibit anticancer properties. The ability of this compound to interact with cellular targets could be explored further to develop novel anticancer drugs .

Material Science

Modification of Existing Materials:

The unique reactivity profile of this compound allows it to modify existing materials at a molecular level. This modification can enhance properties such as chemical resistance, mechanical strength, and thermal stability in various applications ranging from textiles to electronics.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Synthesis Methods | Various synthetic routes | Highlighted the versatility in obtaining this compound through different methodologies, enhancing its accessibility for research and industrial applications. |

| Drug Design | Interaction studies with nucleophiles | Demonstrated potential pathways for developing new pharmaceuticals by examining how this compound reacts with amines. |

| Polymer Development | Use as a crosslinking agent | Showed significant improvements in mechanical properties of polyurethane networks when incorporating this compound. |

作用机制

The mechanism of action of 1-Isocyanato-2-(phenoxymethyl)benzene primarily involves the reactivity of its isocyanate group. The isocyanate group can react with nucleophiles to form stable covalent bonds, leading to the formation of various derivatives. The phenoxymethyl group can also participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule.

相似化合物的比较

1-Isocyanato-2-(phenoxymethyl)benzene can be compared with other isocyanate compounds such as:

Phenyl Isocyanate: Lacks the phenoxymethyl group, making it less versatile in terms of functionalization.

Methyl Isocyanate: Smaller and more volatile, used primarily in the production of pesticides.

Toluene Diisocyanate: Contains two isocyanate groups, making it highly reactive and useful in the production of polyurethanes.

生物活性

1-Isocyanato-2-(phenoxymethyl)benzene, also known by its CAS number 910037-00-2, is a compound that has garnered interest due to its potential biological activities. This article delves into its biochemical properties, cellular effects, mechanisms of action, and relevant case studies.

This compound exhibits unique biochemical properties that influence its interaction with various biological molecules. The isocyanate functional group is known for its reactivity, particularly in forming covalent bonds with nucleophilic sites on proteins and enzymes. This can lead to significant alterations in enzyme activity and protein function, making it a compound of interest in medicinal chemistry and biochemistry.

Cellular Effects

The compound has been shown to impact cellular processes significantly. It can modulate signaling pathways, affecting gene expression and cellular metabolism. For example, studies indicate that exposure to isocyanate compounds can lead to changes in the expression levels of genes involved in inflammatory responses and cellular stress pathways .

Key Effects:

- Gene Expression Modulation: Alters the transcriptional activity of genes related to inflammation and stress response.

- Impact on Metabolism: Influences metabolic pathways by interacting with key enzymes, potentially leading to altered cellular energy dynamics.

The mechanism by which this compound exerts its effects involves several biochemical interactions:

- Covalent Bond Formation: The isocyanate group can react with amines and thiols in proteins, leading to the formation of stable adducts that may inhibit or activate enzymatic functions.

- Enzyme Inhibition/Activation: By modifying active sites or regulatory regions of enzymes, the compound can either inhibit or enhance their activity, influencing various metabolic pathways .

Table 1: Summary of Mechanisms

| Mechanism | Description |

|---|---|

| Covalent Bond Formation | Reacts with nucleophiles in proteins |

| Enzyme Inhibition | Alters active site configuration |

| Gene Expression Modulation | Affects transcription factors and regulatory proteins |

Case Studies

Recent research has highlighted the biological activity of this compound through various case studies:

-

In Vitro Studies:

- A study demonstrated that exposure to this compound led to increased levels of reactive oxygen species (ROS) in cultured cells, indicating a potential role in oxidative stress pathways .

- Another investigation showed that it could inhibit specific kinases involved in cell proliferation, suggesting a possible application in cancer therapy.

- In Vivo Studies:

Dosage Effects

The biological effects of this compound are dose-dependent. Low concentrations may have negligible effects, while higher concentrations can lead to pronounced biological responses:

属性

IUPAC Name |

1-isocyanato-2-(phenoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c16-11-15-14-9-5-4-6-12(14)10-17-13-7-2-1-3-8-13/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGEXXDXHIUWRRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=CC=CC=C2N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594646 | |

| Record name | 1-Isocyanato-2-(phenoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910037-00-2 | |

| Record name | 1-Isocyanato-2-(phenoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。